![molecular formula C18H14Br2N2O3S B298569 5-(3,5-Dibromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298569.png)
5-(3,5-Dibromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
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Overview
Description
5-(3,5-Dibromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a thiazolidinone derivative that has shown promising results in scientific research. This compound has gained significant attention due to its potential pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-(3,5-Dibromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its antimicrobial activity by inhibiting bacterial DNA synthesis. Additionally, its anticancer activity is believed to be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(3,5-Dibromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one have been studied in various in vitro and in vivo models. It has been shown to possess antioxidant, anti-inflammatory, and analgesic properties. Additionally, this compound has been found to have a protective effect on liver and kidney function.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-(3,5-Dibromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in lab experiments is its broad-spectrum antimicrobial and anticancer activity. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to study in certain experimental conditions.
Future Directions
There are several future directions for the study of 5-(3,5-Dibromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One potential direction is the development of new drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more studies are needed to evaluate the safety and toxicity of this compound in animal models and humans.
In conclusion, 5-(3,5-Dibromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a promising compound that has shown significant potential in scientific research. Its broad-spectrum antimicrobial and anticancer activity, along with its antioxidant and anti-inflammatory properties, make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 5-(3,5-Dibromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the reaction of 2-aminothiazole with 3,5-dibromo-2-hydroxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with p-anisidine in the presence of ethanol to obtain the final compound.
Scientific Research Applications
5-(3,5-Dibromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential pharmacological applications. It has been shown to possess significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, this compound has demonstrated potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
properties
Product Name |
5-(3,5-Dibromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one |
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Molecular Formula |
C18H14Br2N2O3S |
Molecular Weight |
498.2 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14Br2N2O3S/c1-22-17(24)15(8-10-7-11(19)9-14(20)16(10)23)26-18(22)21-12-3-5-13(25-2)6-4-12/h3-9,23H,1-2H3/b15-8-,21-18? |
InChI Key |
FDXUVBLSSUBRMM-KURFGLPPSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C(=CC(=C2)Br)Br)O)/SC1=NC3=CC=C(C=C3)OC |
SMILES |
CN1C(=O)C(=CC2=CC(=CC(=C2O)Br)Br)SC1=NC3=CC=C(C=C3)OC |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C(=CC(=C2)Br)Br)O)SC1=NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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